Icopezil maleate

Description

Historical Context of Acetylcholinesterase Inhibitors in Neurodegenerative Disease Research

The use of acetylcholinesterase (AChE) inhibitors dates back to the 1860s, with the first administration to humans occurring in Europe. nih.gov Synthetic derivatives of naturally occurring alkaloid inhibitors were subsequently developed in the 1930s to influence peripheral cholinergic functions. nih.gov However, it was not until the late 20th century that these agents were systematically investigated for their potential to address central cholinergic deficits, a hallmark of several neurodegenerative diseases. nih.govnih.gov

The "cholinergic hypothesis" posits that cognitive decline in conditions like Alzheimer's disease (AD) is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). peerj.comdrugbank.com This led to the development of AChE inhibitors as a therapeutic strategy to increase the level and duration of acetylcholine's action in the brain. peerj.comwikipedia.orgnih.gov

In 1993, Tacrine (B349632) became the first AChE inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of Alzheimer's disease. nih.govpeerj.com Following Tacrine, a second generation of more selective inhibitors with improved tolerability profiles were developed, including Donepezil (B133215), Rivastigmine, and Galantamine, which are currently used in the management of cognitive symptoms associated with Alzheimer's disease. nih.govresearchgate.netgoogleapis.com The development of these compounds has been a significant focus of research aimed at mitigating the symptoms of neurodegeneration. nih.gov

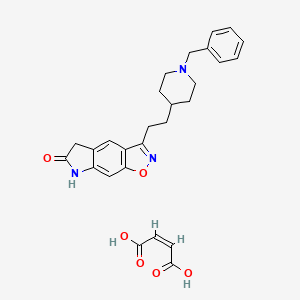

Overview of Icopezil (B127800) Maleate (B1232345) (CP-118,954) as a Research Compound

Icopezil maleate, also known by its developmental code CP-118,954, is a potent and selective acetylcholinesterase inhibitor developed by Pfizer for the potential treatment of cognitive disorders, including Alzheimer's disease. drugfuture.comncats.ioresearchgate.net While it advanced to Phase II clinical trials, its development was ultimately discontinued. nih.govncats.io Despite this, Icopezil remains a significant compound in neurochemical research due to its distinct chemical properties and high selectivity. researchgate.net

Chemically, Icopezil is a benzisoxazole derivative belonging to a series of N-benzylpiperidine compounds. researchgate.net Its structure was rationally designed to achieve high affinity and selectivity for acetylcholinesterase. nih.gov

Chemical Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | 5,7-Dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (Z)-2-butenedioate (1:1) ncats.io |

| Developmental Code | CP-118,954, CP-118,954-11 drugfuture.comncats.io |

| Molecular Formula | C27H29N3O6 (as maleate salt) nus.edu.sg |

| Molecular Weight | 491.54 g/mol (as maleate salt) nih.gov |

| Target Enzyme | Acetylcholinesterase (AChE) medchemexpress.comgenome.jp |

A key feature of Icopezil is its remarkable selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another cholinesterase enzyme present in the body. researchgate.netnih.gov Research has shown that Icopezil is highly selective for AChE, with a BuChE/AChE inhibitory ratio exceeding 10,000. researchgate.net This high degree of selectivity distinguishes it from less selective inhibitors like Tacrine and Heptylphysostigmine. nih.gov

In Vitro Inhibitory Activity of Icopezil and Other Cholinesterase Inhibitors

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|

| Icopezil (CP-118,954) | 0.33 researchgate.net | >10,000 researchgate.net | >30,000 researchgate.net |

| Donepezil | Data not available in provided sources | Data not available in provided sources | Highly selective for AChE nih.gov |

| Tacrine | Data not available in provided sources | Data not available in provided sources | Greater potency for BuChE nih.gov |

| Heptylphysostigmine | Data not available in provided sources | Data not available in provided sources | Greater potency for BuChE nih.gov |

Rationale for Continued Academic Investigation of this compound and Related Chemical Scaffolds

The discontinuation of Icopezil's clinical development has not diminished its value as a research tool. Its high selectivity for AChE over BuChE makes it an ideal probe for investigating the distinct physiological and pathological roles of these two enzymes. researchgate.netnih.gov Studies using Icopezil have helped to demonstrate that high selectivity for AChE may contribute to a more favorable therapeutic index, as the inhibition of BuChE is linked to certain peripheral effects. nih.gov

Furthermore, the chemical scaffold of Icopezil serves as a template for the design of new and novel compounds. A significant area of ongoing research involves the synthesis of radiolabeled derivatives of Icopezil for use in Positron Emission Tomography (PET) imaging. researchgate.net These PET ligands are designed to map the distribution and density of AChE in the brain in vivo, which is valuable for studying neurodegenerative diseases. researchgate.netncats.io

Research into fluorinated derivatives of Icopezil has shown that the position of the fluorine atom on the N-benzyl moiety significantly affects the compound's inhibitory potency and its properties as an imaging agent. nus.edu.sgresearchgate.net For instance, a meta-fluorine substituted derivative showed similar potency to the parent compound, Icopezil, and demonstrated superior characteristics for PET imaging compared to ortho- or para-substituted versions. nus.edu.sgresearchgate.net This line of investigation highlights the continued utility of the Icopezil structure in developing sophisticated tools for neuroscience research. researchgate.net

In Vitro AChE Inhibition of Fluorinated Icopezil (CP-118,954) Derivatives

| Compound | AChE IC50 (nM) |

|---|---|

| Icopezil (Parent Compound) | 1.2 nus.edu.sgresearchgate.net |

| ortho-Fluoro Derivative | 3.2 nus.edu.sgresearchgate.net |

| meta-Fluoro Derivative | 1.4 nus.edu.sgresearchgate.net |

| para-Fluoro Derivative | 10.8 nus.edu.sgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

145815-98-1 |

|---|---|

Molecular Formula |

C27H29N3O6 |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

CTYSKGVFLJLGGX-BTJKTKAUSA-N |

SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Icopezil maleate; CP 118954-11; CP-118,954-11. |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Engagement

Acetylcholinesterase (AChE) Inhibition by Icopezil (B127800) Maleate (B1232345)

The primary pharmacological action of icopezil is the inhibition of acetylcholinesterase, the key enzyme that hydrolyzes acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, icopezil effectively increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. researchgate.netnih.gov

Detailed kinetic studies characterizing the precise mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor dissociation constant (Ki) for icopezil maleate are not extensively detailed in publicly available scientific literature. However, the inhibitory activity of cholinesterase inhibitors is often characterized using Lineweaver-Burk plots to determine their mode of action. researchgate.net For instance, other inhibitors have been classified as mixed-type, indicating they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net While specific values for icopezil are not available, comparative studies with other inhibitors provide context for its potent activity. nih.gov

The acetylcholinesterase enzyme features a complex three-dimensional structure with a deep, narrow gorge containing the active site. Two key domains are crucial for inhibitor binding: the catalytic active site (CAS) located at the bottom of the gorge, and the peripheral anionic site (PAS) situated near the gorge entrance. researchgate.netdovepress.com

While specific crystallographic studies detailing the binding of icopezil to these sites are not available, research on analogous inhibitors like donepezil (B133215) shows interactions with both the CAS and PAS. researchgate.net These dual-binding site inhibitors are thought to be particularly effective, as they can block substrate entry at the PAS and interfere with catalysis at the CAS. Given its structural class and inhibitory function, it is hypothesized that icopezil also interacts with key residues within these sites to exert its inhibitory effect.

Characterization of Enzyme Inhibition Mode and Kinetics

Selectivity Profile Against Cholinesterase Isoforms

Cholinesterase inhibitors can vary significantly in their ability to inhibit the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Icopezil is distinguished by its high degree of selectivity for AChE over BuChE. researchgate.netnih.gov Research indicates that icopezil exhibits greater than 200-fold selectivity for acetylcholinesterase. researchgate.net This profile is comparable to that of donepezil, another highly selective AChE inhibitor, and contrasts sharply with non-selective or BuChE-preferring inhibitors like tacrine (B349632) and heptylphysostigmine. researchgate.netnih.gov

Interactive Data Table: Selectivity of Cholinesterase Inhibitors

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) | Primary Target |

| Icopezil | N/A | N/A | >200 researchgate.net | AChE |

| Donepezil | 6.7 nih.gov | 7400 dovepress.com | ~1104 | AChE |

| Tacrine | 77 nih.gov | N/A | Low/None nih.gov | AChE/BuChE |

| Rivastigmine | 4.3 nih.gov | 31 dovepress.com | ~7.2 | AChE/BuChE |

| Heptylphysostigmine | 31.2 d-nb.info | 8.9 d-nb.info | ~0.28 | BuChE |

N/A: Not available in the cited literature. The selectivity index for Icopezil is cited directly from the source.

The high selectivity of icopezil for AChE has significant implications, as demonstrated in preclinical mouse models. nih.gov This selectivity is believed to contribute to a more favorable therapeutic index compared to non-selective inhibitors. researchgate.netnih.gov In dose-response studies, both icopezil and donepezil showed a better separation between central effects (tremor) and peripheral side effects (salivation) than the non-selective inhibitors tacrine and heptylphysostigmine. nih.gov

Further supporting this, when the selective BuChE inhibitor tetraisopropylpyrophosphoramide (iso-OMPA) was co-administered with icopezil, it potentiated the peripheral (salivatory) effects but not the central effects. nih.gov This finding strongly suggests that the central therapeutic actions of icopezil are mediated by its inhibition of AChE, while the inhibition of BuChE may contribute more to peripheral cholinergic side effects. researchgate.netnih.gov

Differential Inhibition of Acetylcholinesterase (AChE) versus Butyrylcholinesterase (BuChE)

Modulation of Cholinergic Neurotransmission

By inhibiting AChE, icopezil directly modulates cholinergic neurotransmission by increasing the availability of acetylcholine in the brain. nih.govresearchgate.net Preclinical studies in mice have shown that oral administration of icopezil leads to a dose-dependent increase in brain acetylcholine levels. researchgate.netresearchgate.net Notably, among several inhibitors tested, icopezil was found to be the most potent and efficacious, capable of doubling acetylcholine levels in the mouse brain at the highest tested dose. researchgate.net This elevation of acetylcholine is the foundational mechanism by which icopezil exerts its effects on the central nervous system. nih.govresearchgate.net

Impact on Acetylcholine Levels in Central Nervous System Preclinical Models

Research in preclinical models, specifically in mice, has demonstrated that this compound effectively increases acetylcholine levels in the brain. nih.govresearchgate.net Acetylcholine is a vital neurotransmitter, and its reduced levels are a hallmark of certain neurodegenerative conditions. jppres.comresearchgate.net By inhibiting the enzyme responsible for breaking down acetylcholine, icopezil helps to elevate its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov

A comparative study involving several cholinesterase inhibitors revealed that icopezil, administered orally to mice, led to a dose-dependent increase in brain acetylcholine levels. researchgate.net This effect is attributed to its high selectivity as an acetylcholinesterase (AChE) inhibitor. nih.govmedchemexpress.com The selectivity of icopezil for AChE over butyrylcholinesterase (BuChE) is a key characteristic. nih.gov While both enzymes hydrolyze acetylcholine, their distribution and roles in the central and peripheral nervous systems differ. jppres.comnih.gov The focused inhibition of central AChE by icopezil is thought to contribute to its targeted effects on cognition. nih.gov

Table 1: Effect of Icopezil and Other Cholinesterase Inhibitors on Mouse Brain Acetylcholine Levels Data represents the percentage of control values following oral administration.

Role in Cholinergic Pathway Regulation within In Vitro Systems

In vitro studies have been instrumental in elucidating the specific molecular targets of this compound within the cholinergic pathway. nus.edu.sg These studies have confirmed its potent and selective inhibitory action on acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the brain. jppres.comnih.gov

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. In vitro assays have shown that icopezil is a highly potent inhibitor of AChE. nus.edu.sg

Furthermore, the selectivity of icopezil for AChE over butyrylcholinesterase (BuChE) has been a significant finding from in vitro research. nih.govresearchgate.net While both enzymes are part of the cholinesterase family, BuChE plays a more prominent role in the periphery and its inhibition can lead to undesirable side effects. jppres.comnih.gov Studies comparing the inhibitory activity of various cholinesterase inhibitors have highlighted the high selectivity of icopezil for AChE. nih.gov For instance, one study reported that icopezil, along with donepezil, exhibited over 200-fold greater selectivity for AChE compared to BuChE. researchgate.net This contrasts with less selective inhibitors like tacrine and heptylphysostigmine, which showed greater potency for BuChE. nih.govresearchgate.net

The specific chemical structure of icopezil contributes to its potent and selective binding to the active site of AChE. nus.edu.sg The interaction between icopezil and the enzyme effectively blocks the breakdown of acetylcholine, thereby regulating the cholinergic pathway by increasing the availability of this key neurotransmitter. researchgate.netgenome.jp

Table 2: In Vitro Inhibitory Potency and Selectivity of Cholinesterase Inhibitors IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Preclinical Pharmacological Characterization

In Vitro Pharmacological Studies

Determination of Inhibitory Potency (IC50 Values) in Enzyme Assays

The inhibitory potency of a compound is a key measure of its pharmacological activity. This is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

For Icopezil (B127800) maleate (B1232345), in vitro enzyme assays have demonstrated it to be a powerful inhibitor of acetylcholinesterase. The reported IC50 value for Icopezil's inhibition of AChE is 0.33 nM. researchgate.net While specific IC50 values for its activity against butyrylcholinesterase are not consistently reported in the reviewed literature, studies emphasize its high degree of selectivity for AChE over BChE. jst.go.jp This selectivity is a defining characteristic of the compound. For instance, fluorinated derivatives of Icopezil also show high potency for AChE, with IC50 values ranging from 1.2 nM to 10.8 nM depending on the position of the fluorine atom. researchgate.net

| Compound | Enzyme | Inhibitory Potency (IC50) |

|---|---|---|

| Icopezil Maleate | Acetylcholinesterase (AChE) | 0.33 nM |

Comparative Analysis with Reference Cholinesterase Inhibitors

When compared with other cholinesterase inhibitors, Icopezil's profile highlights its significant selectivity. Research comparing various cholinesterase inhibitors shows that Icopezil and Donepezil (B133215) are highly selective for acetylcholinesterase. jst.go.jp In contrast, other agents like tacrine (B349632) and heptylphysostigmine demonstrate greater potency for butyrylcholinesterase. jst.go.jp

This high selectivity for AChE over BChE is a key differentiator. The selectivity index, calculated as the ratio of the IC50 for BChE to the IC50 for AChE, provides a quantitative measure of this preference. While a specific BChE IC50 value for Icopezil is not available in the provided results to calculate a precise ratio, its characterization as "highly selective" places it in a category similar to Donepezil. jst.go.jp

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| Icopezil | 0.33 researchgate.net | N/A | Highly Selective jst.go.jp |

| Donepezil | 6.7 ncats.io | 7,400 d-nb.info | ~1104 |

| Rivastigmine | 4.3 ncats.io | 31 d-nb.info | ~7.2 |

| Galantamine | 440 d-nb.info | 12,900 d-nb.info | ~29 |

| Tacrine | 77 ncats.io | 0.7 d-nb.info | ~0.009 |

Effects on Neuronal Cell Viability in Induced Stress Models

While cholinesterase inhibitors as a class have been studied for their neuroprotective properties, specific data on Icopezil's effects on neuronal cell viability in induced stress models are limited in the currently reviewed scientific literature. Generally, studies on other cholinesterase inhibitors like donepezil, rivastigmine, and galantamine have shown protective effects in neuronal cultures against various insults, including toxicity induced by amyloid-beta (Aβ), glutamate, and oxidative stress. nih.gov These effects are often attributed to the modulation of cell survival pathways and a reduction in neuronal death and inflammation. nih.gov For example, some AChE inhibitors can protect neuronal cells from Aβ-induced toxicity by increasing cell viability. jst.go.jpnih.gov However, without direct experimental data for Icopezil, its specific neuroprotective profile in these models remains uncharacterized.

In Vivo Pharmacological Evaluations in Animal Models

Assessment of Neuropharmacological Properties in Rodent Models

In vivo studies are crucial for understanding a compound's effects in a living organism. In rodent models, Icopezil has been shown to effectively cross the blood-brain barrier and engage its central target. nih.gov Microdialysis experiments in freely moving rats demonstrated that Icopezil produced a significant, 200% increase in extracellular levels of acetylcholine (B1216132) in the brain at a dose of 0.4 mg/kg. researchgate.net This confirms its ability to inhibit AChE in the central nervous system, leading to an increase in the availability of this key neurotransmitter involved in cognitive processes.

Cognitive enhancement is often evaluated in rodent models where memory deficits are induced, for example, by the substance scopolamine. acs.org Common behavioral tests used in these models include the passive avoidance test, which assesses fear-motivated learning and memory, and the Morris water maze, which evaluates spatial learning and memory. mdpi.comresearchgate.netnih.govscantox.com While Icopezil was developed for cognitive disorders ncats.ioresearchgate.net, specific performance data from these established rodent behavioral models were not available in the reviewed literature.

Evaluation of Central versus Peripheral Cholinergic Effects in Animal Systems

A significant aspect of the preclinical evaluation of Icopezil involves its therapeutic index, which compares its desired central effects with its undesired peripheral effects. Studies in mice have shown that Icopezil, much like donepezil, possesses a more favorable therapeutic index than non-selective inhibitors such as tacrine and heptylphysostigmine. jst.go.jp

This was demonstrated by comparing the doses required to induce a central nervous system effect (tremor) versus a peripheral cholinergic effect (salivation). jst.go.jp The improved therapeutic index of Icopezil is attributed to its high selectivity for acetylcholinesterase over butyrylcholinesterase. jst.go.jp Further evidence comes from studies where co-administration of a selective BChE inhibitor potentiated the peripheral effects of Icopezil, but not its central effects. jst.go.jp This finding supports the hypothesis that high AChE selectivity is key to minimizing peripheral cholinergic side effects.

Investigations into the Therapeutic Index in Preclinical Systems

The therapeutic index, a measure of the margin between a drug's therapeutic efficacy and its adverse effects, has been a key focus in the preclinical evaluation of cholinesterase inhibitors. In murine models, icopezil demonstrated a more favorable therapeutic index compared to nonselective inhibitors like tacrine and heptylphysostigmine. nih.gov This improved safety margin is attributed to icopezil's high degree of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). nih.gov

Studies have utilized dose-response curves for centrally mediated effects (e.g., tremors) and peripherally mediated effects (e.g., salivation) to calculate the therapeutic index. nih.gov In these mouse models, both icopezil and donepezil, which are highly selective for AChE, showed a better separation between the doses causing central effects and those causing peripheral side effects than the nonselective inhibitors. nih.gov Further investigation revealed that co-administration of a selective BuChE inhibitor with icopezil potentiated the peripheral effects but not the central effects. nih.gov This suggests that the high selectivity for AChE is a significant contributor to the improved therapeutic index observed with icopezil in preclinical systems. nih.gov

Table 1: Comparative Therapeutic Index of Cholinesterase Inhibitors in Mice

| Compound | Selectivity | Therapeutic Index Profile | Reference |

|---|---|---|---|

| Icopezil | Highly selective for AChE | Favorable | nih.gov |

| Donepezil | Highly selective for AChE | Favorable | nih.gov |

| Tacrine | Nonselective (Potent for BuChE) | Less favorable | nih.gov |

| Heptylphysostigmine | Nonselective (Potent for BuChE) | Less favorable | nih.gov |

Influence on Biochemical Markers in Murine Models of Neurodegeneration

The primary biochemical effect of icopezil in murine models is the inhibition of acetylcholinesterase (AChE), which leads to increased levels of the neurotransmitter acetylcholine in the brain. nih.gov This mechanism is central to its intended therapeutic action. ncats.iomedchemexpress.com

In the broader context of neurodegenerative disease models, several key biochemical markers are routinely assessed to understand disease progression and therapeutic impact. mdpi.com These include the accumulation of proteins like amyloid-beta (Aβ) and hyperphosphorylated tau, which are pathological hallmarks of Alzheimer's disease. mdpi.comexplorationpub.comnih.gov Murine models, such as the 5XFAD and Tg2576 mice, are designed to replicate these pathological features. nih.govaginganddisease.org

While specific studies detailing the direct effects of icopezil on Aβ and tau pathology in these models are not extensively documented in the provided sources, research on other AChE inhibitors provides relevant context. For instance, long-term administration of donepezil, another selective AChE inhibitor, was found to significantly reduce soluble Aβ levels and amyloid plaque burden in the hippocampus of Tg2576 mice. nih.gov Alterations in the gut microbiota and related metabolites have also been linked to Aβ-induced cognitive changes and their amelioration by donepezil in mouse models. mdpi.com

Similarly, tau phosphorylation is a critical biochemical marker, with increased phosphorylation being a feature in various mouse models of neurodegeneration and epilepsy. nih.govfrontiersin.orgplos.org Studies have shown that preventing tau phosphorylation can reduce its pathological spread in primary neurons. biorxiv.org The impact of selective AChE inhibitors like icopezil on these specific downstream pathological markers remains an area for further detailed investigation.

Blood-Brain Barrier Permeation Studies

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. frontiersin.org The BBB is a highly selective barrier formed by microvascular endothelial cells that protects the brain from potentially harmful substances. d-nb.info

In Silico Predictions of Permeability

In the early stages of drug development, in silico computational models are employed to predict the BBB permeability of new chemical entities. frontiersin.orgnih.gov These models use quantitative structure-activity relationships (QSAR) to correlate a compound's molecular features with its ability to cross the BBB. mdpi.comfrontiersin.org

Key molecular descriptors used in these predictive models include:

Lipophilicity (logP or ClogP): High lipophilicity generally favors passive diffusion across the lipid membranes of the BBB. frontiersin.orgmdpi.com

Molecular Weight (MW): Smaller molecules (typically <400 g/mol ) tend to permeate the BBB more readily. frontiersin.org

Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors is preferable, as extensive hydrogen bonding can impede crossing the BBB. frontiersin.orgmdpi.com

Topological Polar Surface Area (TPSA): This descriptor quantifies the polar surface area of a molecule, which is related to its hydrogen bonding capacity.

Brain/Plasma Concentration Ratio (logBB): This is a proven metric of permeability, and models are often trained on large datasets of compounds with experimentally determined logBB values to predict this ratio for novel compounds. frontiersin.orgarxiv.org

Machine learning algorithms and other statistical methods are used to build these models, which can achieve high predictive accuracy and serve as a crucial preliminary screening step before committing to more resource-intensive experimental studies. frontiersin.orgarxiv.org

Table 2: Common Molecular Descriptors for In Silico BBB Permeability Prediction

| Descriptor | Influence on BBB Permeation | Reference |

|---|---|---|

| Lipophilicity (logP) | Increased value generally improves permeability | frontiersin.orgmdpi.com |

| Molecular Weight (MW) | Lower value (<400 g/mol) is favorable | frontiersin.org |

| Hydrogen Bond Count | Lower count is favorable | frontiersin.orgmdpi.com |

| Polar Surface Area (TPSA) | Lower value is favorable | mdpi.com |

In Vitro Models for Blood-Brain Barrier Penetration Assessment

Following promising in silico predictions, in vitro models are used to provide experimental data on a compound's ability to cross the BBB. nih.gov These models are essential for confirming computational predictions and assessing a compound's potential impact on the barrier's integrity. d-nb.infonih.gov

The most common in vitro systems include:

Monolayer Cell Culture Models: These typically use Transwell inserts, where a monolayer of brain microvascular endothelial cells (BMECs) is grown on a microporous membrane. nih.gov This setup creates two compartments representing the "blood" (luminal) and "brain" (abluminal) sides. nih.gov The test compound is added to the luminal side, and its appearance on the abluminal side is measured over time to determine permeability. Cell lines such as bEnd.5 are often used in these assays. nih.gov

Co-culture and Tri-culture Models: To better mimic the in vivo environment, endothelial cells can be co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes. nih.gov These additional cells secrete factors that induce the endothelial cells to form tighter junctions, creating a more restrictive and physiologically relevant barrier model. nih.gov

Microfluidic "Organ-on-a-Chip" Models: These are advanced models that incorporate physiological shear stress by flowing media across the cell monolayer within microfluidic channels. nih.govibecbarcelona.eu These "BBB-on-a-chip" systems can more accurately replicate the microenvironment of cerebral capillaries and allow for real-time monitoring of barrier integrity. ibecbarcelona.eu

These in vitro tools are invaluable for screening drug candidates and studying the biological mechanisms of BBB transport. nih.govibecbarcelona.eu

Structural Biology and Medicinal Chemistry Insights

Structural Features and Key Pharmacophoric Elements of Icopezil (B127800) Maleate (B1232345)

The chemical structure of icopezil is formally named 3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f] mdpi.comnih.govbenzoxazol-6-one. nih.gov Its structure can be broken down into several key components that contribute to its biological activity. These pharmacophoric elements are crucial for its recognition and binding to the acetylcholinesterase enzyme.

The core of the molecule is a tricyclic pyrrolo-benzisoxazolone system. This rigid, planar structure serves as a central scaffold. Attached to this core is an ethylpiperidine linker, which in turn is substituted with a benzyl (B1604629) group. The key pharmacophoric features, essential for potent AChE inhibition, often include an aromatic hydrophobic moiety, a nitrogen-containing group for binding in the mid-gorge of the enzyme, and a terminal aryl group. nih.gov

The structural components of Icopezil maleate are:

Aromatic Moiety: The benzyl group provides a hydrophobic region that can interact with corresponding hydrophobic pockets within the enzyme's active site. nih.gov

Nitrogen-Containing Linker: The piperidine (B6355638) ring, a basic nitrogenous group, is crucial for interacting with the catalytic anionic site (CAS) of acetylcholinesterase. mdpi.com

Structure-Activity Relationships (SAR) of Icopezil and Related Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a chemical structure affect its biological activity. alliedacademies.org For acetylcholinesterase inhibitors like icopezil, SAR studies help to identify which parts of the molecule are essential for potent and selective inhibition.

Influence of Substituent Modifications on Enzyme Inhibition Potency

The potency of enzyme inhibition can be significantly altered by modifying the substituents on the core structure of a drug molecule. youtube.com In the case of icopezil and its analogues, changes to the benzyl group and the heterocyclic core can lead to substantial differences in their ability to inhibit acetylcholinesterase.

Research on related compounds has shown that the nature of the substituent on the aromatic ring can have a significant impact. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, which in turn affects its binding affinity to the enzyme. nih.gov Studies on similar inhibitor classes have demonstrated that adding or changing functional groups can lead to either an increase or decrease in inhibitory potency. For example, in some series of AChE inhibitors, the presence of a phenyl group as a substituent has been shown to result in low micromolar inhibitory activities. mdpi.com Conversely, the introduction of certain groups, such as a methoxy (B1213986) group at specific positions, has been found to be detrimental to activity against butyrylcholinesterase (BuChE), a related enzyme. mdpi.com

The table below illustrates hypothetical SAR data based on common findings in AChE inhibitor development, showing how different substituents on the benzyl ring of an icopezil-like scaffold might affect inhibitory activity.

| Substituent on Benzyl Ring | IC₅₀ for AChE (nM) | Rationale for Activity Change |

| Hydrogen (unsubstituted) | 15 | Baseline activity of the parent compound. |

| 4-Fluoro | 10 | The small, electronegative fluoro group can enhance binding through favorable electronic interactions. mdpi.com |

| 4-Methoxy | 25 | The bulkier, electron-donating methoxy group may cause a slight steric clash or unfavorable electronic interactions. mdpi.com |

| 4-Nitro | 50 | A strong electron-withdrawing group might alter the electronic distribution unfavorably for optimal binding. |

Positional Effects of Functional Groups on Biological Activity

The position of functional groups on a molecule is as critical as their chemical nature in determining biological activity. nih.govmdpi.com Even a minor shift in the location of a substituent can lead to a dramatic change in how the molecule fits into the enzyme's active site, thereby affecting its inhibitory power. youtube.com

For acetylcholinesterase inhibitors, the precise positioning of functional groups dictates their interaction with key amino acid residues in the enzyme's active site gorge, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com Studies on analogues of other AChE inhibitors have shown that the position of a nitrogen atom within an aromatic ring can drastically alter potency. For example, placing a nitrogen at one position might lead to an 8- to 20-fold decrease in potency compared to another position that maintains activity comparable to a reference drug like donepezil (B133215). researchgate.net This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement of atoms in the inhibitor.

The following interactive table demonstrates how the position of a substituent, for instance, a hydroxyl group on the benzyl ring of a hypothetical icopezil analogue, could influence its AChE inhibitory activity.

| Position of Hydroxyl Group | IC₅₀ for AChE (nM) | Explanation for Positional Effect |

| Ortho (2-position) | 30 | Steric hindrance from the ortho position may disrupt the optimal binding conformation. |

| Meta (3-position) | 12 | The meta position might allow for a favorable hydrogen bond with a specific residue in the active site without causing steric clashes. |

| Para (4-position) | 18 | The para position could lead to a different set of interactions, potentially less optimal than the meta position but better than the ortho. |

Computational Chemistry Approaches in Design and Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and analysis of new therapeutic agents. jocpr.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been instrumental in understanding and predicting the activity of acetylcholinesterase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgscik.org By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with inhibitory potency, QSAR models can predict the activity of newly designed molecules before they are synthesized. jocpr.com

In the context of AChE inhibitors, QSAR models are developed using a dataset of compounds with known inhibitory activities. scik.org These models can help to:

Identify the most important physicochemical properties for potent inhibition.

Predict the activity of virtual compounds, thereby prioritizing synthetic efforts. wikipedia.org

Provide insights into the mechanism of inhibition. nih.gov

The development of a robust QSAR model typically involves selecting relevant molecular descriptors and using statistical methods, such as multiple linear regression, to build the predictive model. mdpi.com The validity of the model is then assessed to ensure its predictive power. nih.gov

Molecular Docking Simulations with Acetylcholinesterase

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). jpionline.org For icopezil and its analogues, docking simulations are used to visualize and analyze their binding mode within the active site of acetylcholinesterase. nih.govplos.org

These simulations provide valuable information about:

The specific amino acid residues that interact with the inhibitor. plos.org

The types of interactions involved, such as hydrogen bonds and hydrophobic interactions.

Docking studies of various inhibitors with AChE have revealed that many potent inhibitors, like donepezil, are dual-binding site inhibitors, meaning they interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com For example, the benzyl group of an inhibitor might interact with the PAS, while a nitrogen-containing moiety binds to the CAS. nih.gov These computational insights are crucial for the rational design of new and more effective AChE inhibitors. nih.gov The crystal structure of human acetylcholinesterase (PDB code: 4EY7) is often used for these docking studies. nih.gov

Molecular Dynamics Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the dynamic interactions between ligands and their target enzymes. mdpi.comchemrxiv.org In the context of cholinesterase inhibitors like Icopezil, which is structurally related to donepezil, MD simulations provide insights into the stability of the ligand-enzyme complex, the nature of binding interactions, and the conformational changes that occur upon binding. nih.govacs.org

Simulations of donepezil, a close analog of Icopezil, with acetylcholinesterase (AChE) reveal a complex and dynamic binding process. nih.govacs.org These studies show that the enzyme exists in "open" and "closed" conformations, which regulate access to the active site. nih.govacs.org The binding of donepezil is not a static event but involves reversible axial displacement and reorientation within the active site, a process facilitated by water molecules. nih.govacs.org Key interactions include the N-benzylpiperidine moiety of donepezil recognizing and interacting with residues in the active site of AChE. rsc.org The stability of the AChE-donepezil complex is often assessed by monitoring the root-mean-squared deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.netnih.gov Stable complexes typically exhibit limited RMSD fluctuations, indicating a persistent binding mode. researchgate.netnih.gov For instance, simulations have shown that the S-enantiomer of donepezil forms a more stable complex with AChE compared to the R-enantiomer. researchgate.net

MD simulations have also been employed to study the interactions of inhibitors with butyrylcholinesterase (BChE), another important cholinesterase. nih.govfrontiersin.org These simulations help in identifying key residues involved in inhibitor binding and understanding the release mechanisms of the inhibitors from the enzyme's active site. frontiersin.org For example, studies on the inhibitor tacrine (B349632) revealed that residues such as Asp70, Trp82, and Tyr332 play crucial roles in stabilizing the inhibitor within the BChE active site through hydrogen bonding and π-π stacking interactions. frontiersin.org The binding of ligands to BChE is a dynamic process, and MD simulations can track changes in the number of hydrogen bonds and other interactions over time to assess binding stability. mdpi.com

Interactive Table: Key Amino Acid Residues in Donepezil-AChE Interactions Identified Through Molecular Modeling

| Interacting Residue | Type of Interaction | Reference |

| Trp86 | π-π stacking, π-cation | rsc.org |

| Tyr341 | π-π stacking, π-cation | rsc.org |

| Glu202 | Electrostatic | rsc.org |

| Phe295 | Hydrogen bond | scielo.br |

| Trp286 | π-π stacking | nih.govbiorxiv.org |

| Tyr72 | van der Waals | mdpi.com |

| Tyr124 | π-π stacking | mdpi.com |

| Phe338 | van der Waals | mdpi.com |

Pharmacophore-Based Drug Design Principles for Cholinesterase Inhibitors

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govnih.gov For cholinesterase inhibitors, pharmacophore models are crucial for designing new, potent, and selective compounds. nih.govdergipark.org.tr

A typical pharmacophore model for a cholinesterase inhibitor like donepezil, and by extension Icopezil, includes several key features. biorxiv.orgdergipark.org.tr These often consist of hydrophobic regions, aromatic rings, hydrogen bond acceptors, and a positively ionizable feature. biorxiv.orgdergipark.org.trgoums.ac.ir The N-benzylpiperidine moiety of donepezil, for example, is a critical pharmacophoric element responsible for its recognition by AChE. rsc.org Pharmacophore models can be generated from a set of known active compounds or from the 3D structure of the ligand-enzyme complex. nih.govtandfonline.com

These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential to inhibit cholinesterases. nih.govdergipark.org.trresearchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize candidates for synthesis and biological evaluation. nih.govdergipark.org.tr Successful pharmacophore models have high correlation coefficients and can accurately predict the activity of test set molecules. nih.gov For instance, a five-feature pharmacophore model for AChE inhibitors, including one hydrogen bond donor and four hydrophobic features, yielded a high correlation for a set of test molecules. nih.gov

Interactive Table: Common Pharmacophore Features for Cholinesterase Inhibitors

| Pharmacophore Feature | Description | Reference |

| Hydrophobic | Nonpolar regions that interact with hydrophobic pockets in the enzyme. | biorxiv.orgnih.govdergipark.org.tr |

| Aromatic Ring | Planar, cyclic systems that can engage in π-π stacking interactions. | goums.ac.irresearchgate.net |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond from a donor group in the enzyme. | biorxiv.orgdergipark.org.trgoums.ac.ir |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to form a hydrogen bond with an acceptor in the enzyme. | nih.govresearchgate.net |

| Positively Ionizable | A feature, typically a basic nitrogen, that is protonated at physiological pH and can form cation-π or electrostatic interactions. | dergipark.org.tracs.org |

Design and Synthesis of this compound Analogs and Derivatives

The structural framework of Icopezil and its close relative, donepezil, has served as a template for the design and synthesis of a multitude of analogs and derivatives. These efforts are aimed at improving potency, selectivity, and pharmacokinetic properties, as well as exploring multi-target therapeutic strategies. mdpi.comnih.gov

Rational Design Strategies for Novel Cholinesterase Inhibitors

The rational design of novel cholinesterase inhibitors often involves modifying the core scaffolds of existing drugs like donepezil. tandfonline.comrsc.org A common strategy is to create hybrid molecules by combining the key pharmacophoric elements of donepezil with other biologically active moieties. rsc.orgscielo.br For example, the N-benzylpiperidine fragment of donepezil, which interacts with the catalytic anionic site (CAS) of AChE, can be linked to other groups that target the peripheral anionic site (PAS), leading to dual-binding inhibitors. acs.orgacs.orgub.edu

Another design approach involves the isosteric replacement of certain structural components. The piperidine ring of donepezil, for instance, has been replaced with piperazine (B1678402) or other heterocyclic rings to create new analogs with potent cholinesterase inhibitory activity. rsc.orgtandfonline.com Similarly, the indanone moiety can be substituted with various heterocyclic systems, such as isoxazole, oxadiazole, or quinolone. rsc.org The goal of these modifications is to enhance interactions with the enzyme's active site or to introduce additional pharmacological properties, such as antioxidant or neuroprotective effects. rsc.orgnih.gov Computational methods, including molecular docking and MD simulations, play a vital role in guiding these design strategies by predicting the binding modes and affinities of the designed compounds. nih.govtandfonline.com

Synthetic Approaches to Icopezil-Related Chemical Scaffolds

The synthesis of Icopezil and its analogs typically involves multi-step reaction sequences. A key structural feature of these compounds is the piperidine ring connected to an indanone or a related bicyclic system. mdpi.com The synthesis of the indanone core can be achieved through methods like the intramolecular Friedel-Crafts cyclization of arylpropionic acids. nih.gov

The piperidine moiety is often introduced via reductive amination of a suitable ketone, such as 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone, with an appropriate aldehyde. nih.gov Microwave-assisted synthesis has been employed to improve reaction yields and reduce reaction times in these synthetic routes. nih.gov

The synthesis of dual-binding site inhibitors often involves the coupling of two distinct pharmacophoric units via a linker. For example, an indole (B1671886) carboxylic acid can be activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with an amino-functionalized tacrine derivative to form an indole-tacrine hybrid. acs.org The construction of various heterocyclic analogs often relies on condensation reactions. For instance, aryl pyrazole-indanone hybrids can be synthesized through the Knoevenagel condensation of a pyrazole-4-carbaldehyde with an indanone. researchgate.net The versatility of these synthetic methodologies allows for the creation of a diverse library of Icopezil-related compounds for structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Synthesis and Analytical Methodologies in Research

Synthetic Chemistry of Icopezil (B127800) Maleate (B1232345) and Precursors

The synthesis of Icopezil and its precursors is a critical area of research, enabling the production of the compound for various studies.

Academic Synthesis Routes and Reaction Optimizations

The synthesis of Icopezil and its derivatives has been a subject of academic and industrial research. scielo.brgoogle.comnih.gov The core structure of Icopezil is a benzisoxazole derivative. scielo.br The synthesis often involves multi-step sequences to construct the heterocyclic core and attach the side chains necessary for its biological activity.

One of the key fragments in the synthesis is the piperidine (B6355638) ring, which is functionalized with a benzyl (B1604629) group. The choice of substituents on the benzyl ring has been a focus of optimization studies to modulate the compound's inhibitory potency against acetylcholinesterase. For instance, fluorinated derivatives of Icopezil have been synthesized to explore the effect of fluorine substitution on the N-benzyl moiety. nus.edu.sg Research has shown that the position of the fluorine atom on the aromatic ring significantly impacts the in vitro inhibition potency against AChE. nus.edu.sg

Lead optimization strategies have been employed in the design and synthesis of related compounds, such as quinazoline (B50416) derivatives, to develop multi-targeting agents for Alzheimer's disease. nih.govresearchgate.net These strategies involve modifying the lead compound's structure to improve its pharmacological profile.

Radiochemistry and Isotopic Labeling for Research Applications

The ability to label Icopezil with radioactive isotopes is crucial for its use in non-invasive in vivo imaging studies, such as Positron Emission Tomography (PET).

Synthesis of Radiolabeled Icopezil Maleate for In Vivo Imaging Studies (e.g., PET Ligands)

Researchers have successfully synthesized radiolabeled versions of Icopezil for PET imaging. A common approach involves the introduction of a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the Icopezil molecule.

For example, [¹⁸F]-labeled Icopezil derivatives have been synthesized for PET imaging studies. ncats.ionus.edu.sg One method involves a two-step radiolabeling procedure that includes a nucleophilic aromatic substitution reaction on a diaryliodonium salt precursor, followed by reductive alkylation. nus.edu.sg This process has yielded radiolabeled ligands with high radiochemical purity (over 99%) and good radiochemical yield. nus.edu.sg Automated synthesis methods have also been developed to produce these radioligands routinely and with high specific activity. nus.edu.sg

The synthesis of [¹¹C]-labeled PET tracers, such as [¹¹C]methyl iodide, is a well-established technique that can be applied to label molecules like Icopezil. nih.gov This typically involves trapping [¹¹C]methyl iodide in a reaction mixture with a suitable precursor. nih.gov

Application of Radiolabeled Compounds in In Vivo Acetylcholinesterase Mapping

Radiolabeled Icopezil and its analogs serve as valuable tools for the in vivo mapping of acetylcholinesterase (AChE) in the brain using PET. ncats.ionih.gov This technique allows for the non-invasive visualization and quantification of AChE activity, which is known to be altered in neurodegenerative diseases like Alzheimer's. nus.edu.sgnih.gov

PET studies using [¹⁸F]-labeled Icopezil derivatives have demonstrated high radioactivity in AChE-rich regions of the brain, such as the striatum. nus.edu.sg These in vivo findings often correlate well with in vitro binding affinities. nus.edu.sg Blocking studies, where a non-radiolabeled version of the drug is administered alongside the radiotracer, have been used to confirm the specific binding of the radioligand to AChE. nus.edu.sg For instance, the uptake of 2-[¹⁸F]fluoro-CP-118,954 in the striatum was completely blocked by the co-injection of non-radiolabeled CP-118,954. nus.edu.sg

These imaging studies provide crucial insights into the distribution and activity of AChE in the living brain and can be used to assess the target engagement of potential therapeutic agents. nih.govnih.gov

Advanced Analytical Techniques for Research Compound Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stability of this compound in research settings.

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation in Research Settings

A combination of spectroscopic and chromatographic techniques is employed to characterize Icopezil and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of Icopezil. mdpi.comnih.gov HPLC systems with Diode Array Detection (DAD) can provide information about the compound's UV-Vis absorption spectrum, aiding in its identification. uab.catscielo.br The purity is typically determined by measuring the peak area of the main compound relative to any impurities. For radiolabeled compounds, radio-HPLC is used to confirm the radiochemical purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the chemical structure of Icopezil. scielo.brepo.org ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule. Two-dimensional (2D) NMR techniques can further help in assigning the complex spectral data. scielo.br The combination of HPLC with NMR (HPLC-NMR) allows for the direct structural analysis of compounds as they are separated chromatographically. nih.govuab.cat

Mass Spectrometry (MS) is used to determine the molecular weight of Icopezil and to confirm its elemental composition. uab.cat When coupled with HPLC (HPLC-MS), it provides a powerful method for identifying the parent compound and any potential metabolites or degradation products. scielo.br

Below is a table summarizing the analytical techniques used in the characterization of this compound.

| Analytical Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of mixtures | Retention time, purity percentage |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical structure, atomic connectivity |

| Mass Spectrometry (MS) | Molecular weight determination | Molecular mass, elemental composition |

| HPLC-DAD-MS/MS | Comprehensive analysis of complex mixtures | Separation, UV-Vis spectra, structural information |

| Radio-HPLC | Purity assessment of radiolabeled compounds | Radiochemical purity |

Quantification Methods for Preclinical Pharmacokinetic Studies in Biological Matrices

The quantification of this compound in biological matrices for preclinical pharmacokinetic evaluations is predominantly achieved through highly sensitive and selective bioanalytical methods. globalresearchonline.netwalshmedicalmedia.com The most common and robust technique employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). plos.orgresearchgate.net This methodology is favored for its ability to accurately measure low concentrations of the analyte in complex biological samples like plasma. plos.org

A specific, validated LC-MS/MS method has been detailed in research where Icopezil was used as an internal standard for the quantification of Donepezil (B133215) in rat plasma, demonstrating the precise analytical characterization of Icopezil itself. plos.orgnih.gov This approach is efficient, requiring a minimal plasma volume for analysis. researchgate.net

Sample Preparation

The initial and critical step in the bioanalytical process is the extraction of the analyte from the biological matrix. globalresearchonline.net For Icopezil, a liquid-liquid extraction (LLE) procedure has been effectively utilized. plos.orgresearchgate.net This method is designed to isolate the compound from plasma proteins and other potential interferences.

The process involves:

Mixing a small aliquot of rat plasma (e.g., 20 μL) with a significantly larger volume of an extraction solvent, such as pure methyl tert-butyl ether (MTBE), which contains the internal standard if required. plos.orgplos.org

Vortexing the mixture to ensure thorough mixing and transfer of the analyte to the organic layer. frontiersin.org

Centrifuging the sample to achieve a clean separation of the aqueous and organic layers. plos.org

Transferring the supernatant (the organic layer containing the analyte) to a new tube. plos.org

Evaporating the solvent to dryness, typically under a stream of nitrogen. plos.org

Reconstituting the dried residue in a solvent compatible with the chromatographic mobile phase, such as acetonitrile, before injection into the LC-MS/MS system. plos.org

Chromatographic and Mass Spectrometric Conditions

The reconstituted sample is then analyzed using an LC-MS/MS system. The chromatographic separation is performed to separate Icopezil from any remaining matrix components before it enters the mass spectrometer for detection and quantification. frontiersin.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. plos.org

In a representative study, Icopezil was analyzed using a Shimadzu LC-MS/MS system in positive ion mode with electrospray ionization (ESI). plos.org The precursor ion ([M+H]+) for Icopezil was identified at a mass-to-charge ratio (m/z) of 376.3. plos.org From this precursor ion, specific product ions were monitored for quantification and confirmation. plos.org

Table 1: Illustrative LC-MS/MS Parameters for Icopezil Quantification This table is based on data from a study where Icopezil was used as an internal standard.

| Parameter | Value | Reference |

| Liquid Chromatography | ||

| System | Shimadzu LC-MS/MS System | plos.org |

| Column Temperature | 40°C | researchgate.net |

| Autosampler Temperature | 4°C | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | plos.org |

| Precursor Ion ([M+H]⁺) | 376.3 m/z | plos.org |

| Screening Transition | 376.3 → 91.2 m/z | plos.org |

| First Confirmatory Transition | 376.3 → 284.3 m/z | plos.org |

| Second Confirmatory Transition | 376.3 → 212.3 m/z | plos.org |

Method Validation

Bioanalytical methods must be rigorously validated to ensure their reliability and reproducibility for their intended purpose. walshmedicalmedia.com Validation is typically performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). plos.orgnih.gov The method used for quantifying Donepezil with Icopezil as the internal standard was fully validated, and these validation parameters underscore the quality of the analytical approach for Icopezil itself. plos.orgnih.gov Key validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantitation (LLOQ). nih.gov

Table 2: Summary of Bioanalytical Method Validation Findings Data derived from a validated method for a related analyte (Donepezil) using Icopezil as the internal standard, reflecting the method's performance.

| Validation Parameter | Finding | Reference |

| Linearity Range | 0.5 - 1,000 ng/mL | nih.gov |

| Coefficient of Determination (r²) | ≥0.9999 | nih.gov |

| Accuracy | 96.0% to 109.6% | nih.gov |

| Precision (%RSD) | ≤13.9% | nih.gov |

| Recovery | 98.5% to 106.8% | nih.gov |

| Matrix Effect | 92.2% to 103.8% | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | nih.gov |

This validated LC-MS/MS method proves to be rapid, sensitive, and robust, making it highly suitable for supporting preclinical pharmacokinetic studies by accurately determining the concentration of Icopezil in biological samples. plos.org

Icopezil Maleate As a Research Tool and Future Perspectives

Utilization of Icopezil (B127800) Maleate (B1232345) in Cholinergic System Research

Icopezil maleate's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). targetmol.comnus.edu.sg This action effectively increases the levels and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The cholinergic system is known to play a vital role in cognitive functions such as memory, learning, and attention. und.edu

The compound's utility in research stems from its high affinity and selectivity for AChE. nus.edu.sg This allows scientists to probe the specific roles of cholinergic pathways in various physiological and pathological processes. For instance, radiolabeled versions of icopezil derivatives have been instrumental in positron emission tomography (PET) imaging studies. These studies enable the in vivo visualization and quantification of AChE activity in the brain, offering a window into the cholinergic deficits associated with neurodegenerative diseases like Alzheimer's. nus.edu.sg

Furthermore, research using icopezil and its analogs helps to elucidate the structure-activity relationships of AChE inhibitors. By systematically modifying the chemical structure of icopezil, researchers can identify key molecular features that govern its binding affinity and inhibitory potency. This knowledge is invaluable for the rational design of new and improved AChE inhibitors. nus.edu.sg

Role as a Reference Compound in Neurodegenerative Drug Discovery

In the quest for new treatments for neurodegenerative diseases, this compound serves as a crucial reference compound. Its well-characterized pharmacological profile provides a benchmark against which newly synthesized compounds can be compared. nus.edu.sgfrontiersin.org This is particularly relevant in the development of other acetylcholinesterase inhibitors, a major class of drugs used to manage the symptoms of Alzheimer's disease. encyclopedia.pubdrugbank.com

The process of drug discovery often involves screening large libraries of chemical compounds for their ability to interact with a specific biological target. In this context, icopezil can be used as a positive control to validate the experimental setup and ensure that the screening assay is performing as expected. Its known potency allows for the accurate assessment of the relative efficacy of novel drug candidates.

Moreover, computational or in silico drug design has become an indispensable tool in modern pharmaceutical research. oatext.comnih.gov These methods use computer models to predict how a molecule will interact with a biological target. The known binding characteristics of icopezil with AChE can be used to validate and refine these computational models, increasing their predictive accuracy for designing new and more effective drugs. nus.edu.sgnih.gov

| Compound | IC50 (nM) |

|---|---|

| Icopezil (Parent Compound) | 1.2 |

| meta-F-substituted derivative | 1.4 |

| ortho-F-derivative | 3.2 |

| para-F-derivative | 10.8 |

Unexplored Biological Activities and Off-Target Engagements (preclinical findings only)

While icopezil is primarily known for its potent inhibition of AChE, preclinical studies suggest the potential for other biological activities. The overstimulation of the cholinergic system by AChE inhibitors can have widespread effects, as cholinergic receptors are distributed throughout the body. e-agmr.org For example, some AChE inhibitors have been shown to influence inflammatory processes through the "cholinergic anti-inflammatory pathway". mdpi.com Preclinical research into whether icopezil possesses similar properties is an area ripe for exploration.

It is also important to investigate potential "off-target" effects, where a drug interacts with unintended biological molecules. While often associated with adverse effects, off-target interactions can sometimes reveal novel therapeutic opportunities. nih.gov For instance, some AChE inhibitors have been found to interact with other targets relevant to neurodegenerative diseases, such as monoamine oxidases or components of the amyloid pathway. nih.govnih.gov Systematic preclinical screening of icopezil against a broad panel of biological targets could uncover previously unknown activities that might be harnessed for therapeutic benefit.

Integration into Multi-Targeting Strategies for Neurodegenerative Diseases (theoretical approaches)

The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's has led to the development of multi-target-directed ligands (MTDLs). nih.govsrce.hr This strategy aims to design single molecules that can simultaneously modulate multiple biological targets involved in the disease process. nih.gov The core structure of icopezil, a potent AChE inhibitor, provides an excellent starting point or pharmacophore for the design of such MTDLs.

Theoretically, the icopezil scaffold could be chemically modified to incorporate functionalities that target other key pathological features of neurodegenerative diseases. For example, moieties with antioxidant properties could be added to combat oxidative stress, a common feature of these disorders. srce.hr Similarly, fragments that inhibit the aggregation of amyloid-beta or tau proteins, the pathological hallmarks of Alzheimer's disease, could be integrated into the icopezil structure. Another approach could involve combining the AChE inhibitory properties of icopezil with the modulation of other neurotransmitter systems, such as the serotonergic or glutamatergic systems, which are also implicated in cognitive function. nih.gov

Future Directions in Preclinical Research on this compound and Related Compounds

The future of preclinical research on icopezil and its derivatives will likely focus on leveraging advanced technologies to further refine our understanding of its biological effects and to guide the development of new therapeutic agents.

Application of Advanced In Vitro and In Silico Models in Compound Optimization

Recent advances in cell culture techniques have led to the development of sophisticated in vitro models that more accurately mimic the complexity of the human brain. emulatebio.com These include three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" technologies that can model aspects of the neurovascular unit and the blood-brain barrier. emulatebio.comnews-medical.netnih.gov Utilizing these advanced models to study the effects of icopezil and its analogs could provide more human-relevant data on their efficacy and potential neurotoxicity, bridging the gap between traditional cell culture and animal studies. news-medical.net

In silico or computational methods will continue to play a crucial role in the optimization of icopezil-related compounds. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can identify the key chemical features responsible for a compound's biological activity, guiding the design of more potent and selective molecules. nus.edu.sg Molecular docking and molecular dynamics simulations can provide detailed insights into how these compounds interact with their biological targets at the atomic level, facilitating rational drug design. frontiersin.orgoatext.com

Development of Novel Animal Models for Disease Pathophysiology Research

While traditional rodent models have been invaluable, there is a growing recognition of the need for animal models that more accurately recapitulate the complex pathology of human neurodegenerative diseases. scielo.brneurodegenerationresearch.euj-alz.com The development and use of genetically engineered large animal models, such as pigs and non-human primates, offer the potential for more translatable research findings due to their greater physiological and genetic similarity to humans. oaepublish.com The use of gene-editing technologies like CRISPR-Cas9 is facilitating the creation of these more sophisticated models. oaepublish.com Testing icopezil and novel related compounds in these advanced animal models could provide more predictive data on their potential therapeutic efficacy before moving into human clinical trials.

Q & A

Q. How can interdisciplinary teams standardize data sharing in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.